2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Brand Name:
Vulcanchem
CAS No.:
19819-15-9
VCID:
VC21325663
InChI:
InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
SMILES:
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Molecular Formula:
C11H12N2OS
Molecular Weight:
220.29 g/mol
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
CAS No.: 19819-15-9
Cat. No.: VC21325663
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19819-15-9 |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) |
| Standard InChI Key | ULEHMWWQIZHLHN-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC(=O)C2=C3CCCCC3=S=C2N1 |
| SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
| Canonical SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator